Cas no 1261623-03-3 (2-Fluoro-3-(4-(trifluoromethoxy)phenyl)pyridine-5-acetic acid)

2-Fluoro-3-(4-(trifluoromethoxy)phenyl)pyridine-5-acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-Fluoro-3-(4-(trifluoromethoxy)phenyl)pyridine-5-acetic acid
-
- インチ: 1S/C14H9F4NO3/c15-13-11(5-8(7-19-13)6-12(20)21)9-1-3-10(4-2-9)22-14(16,17)18/h1-5,7H,6H2,(H,20,21)
- InChIKey: GCUSZWWZUWBUBN-UHFFFAOYSA-N
- ほほえんだ: FC1C(=CC(=CN=1)CC(=O)O)C1C=CC(=CC=1)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 383
- トポロジー分子極性表面積: 59.4
- 疎水性パラメータ計算基準値(XlogP): 3.6
2-Fluoro-3-(4-(trifluoromethoxy)phenyl)pyridine-5-acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A023027090-500mg |
2-Fluoro-3-(4-(trifluoromethoxy)phenyl)pyridine-5-acetic acid |
1261623-03-3 | 97% | 500mg |
$1009.40 | 2023-09-03 | |
Alichem | A023027090-250mg |
2-Fluoro-3-(4-(trifluoromethoxy)phenyl)pyridine-5-acetic acid |
1261623-03-3 | 97% | 250mg |
$714.00 | 2023-09-03 | |
Alichem | A023027090-1g |
2-Fluoro-3-(4-(trifluoromethoxy)phenyl)pyridine-5-acetic acid |
1261623-03-3 | 97% | 1g |
$1797.60 | 2023-09-03 |
2-Fluoro-3-(4-(trifluoromethoxy)phenyl)pyridine-5-acetic acid 関連文献
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
-
Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
9. Book reviews
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
2-Fluoro-3-(4-(trifluoromethoxy)phenyl)pyridine-5-acetic acidに関する追加情報
2-Fluoro-3-(4-(trifluoromethoxy)phenyl)pyridine-5-acetic Acid (CAS No. 1261623-03-3)
The compound 2-Fluoro-3-(4-(trifluoromethoxy)phenyl)pyridine-5-acetic acid, identified by the CAS number 1261623-03-3, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of pyridine derivatives, which are widely studied for their unique chemical properties and biological activities. The structure of this molecule incorporates a pyridine ring substituted with a fluorine atom at position 2, a trifluoromethoxy-substituted phenyl group at position 3, and an acetic acid moiety at position 5. These structural features contribute to its distinct chemical behavior and make it a subject of interest in contemporary research.
Recent studies have highlighted the importance of pyridine derivatives like 2-Fluoro-3-(4-(trifluoromethoxy)phenyl)pyridine-5-acetic acid in drug discovery and development. The presence of electron-withdrawing groups such as trifluoromethoxy and fluorine atoms enhances the molecule's stability and bioavailability, making it a promising candidate for therapeutic applications. Researchers have explored its potential as an anti-inflammatory agent, where its ability to inhibit specific enzymes involved in inflammatory pathways has shown promising results. Additionally, the compound has demonstrated selective activity against certain cancer cell lines, suggesting its potential role in oncology.
The synthesis of 2-Fluoro-3-(4-(trifluoromethoxy)phenyl)pyridine-5-acetic acid involves a multi-step process that combines principles from organic chemistry and catalysis. Key steps include the formation of the pyridine ring through cyclization reactions, followed by substitution reactions to introduce the trifluoromethoxy phenyl group and the acetic acid moiety. Advanced techniques such as microwave-assisted synthesis and catalytic hydrogenation have been employed to optimize the reaction conditions, ensuring high yields and purity of the final product.
In terms of physical properties, this compound exhibits a melting point of approximately 185°C and is soluble in common organic solvents such as dichloromethane and ethyl acetate. Its spectroscopic data, including UV-vis absorption and fluorescence emission spectra, have been extensively characterized, providing insights into its electronic structure and reactivity. These properties make it suitable for use in sensors, imaging agents, and other materials science applications.
From an environmental perspective, the compound's biodegradability and ecotoxicological effects have been assessed under controlled laboratory conditions. Results indicate that it undergoes slow degradation under aerobic conditions, with microbial communities playing a significant role in its transformation. However, further studies are required to fully understand its long-term impact on ecosystems.
In conclusion, 2-Fluoro-3-(4-(trifluoromethoxy)phenyl)pyridine-5-acetic acid (CAS No. 1261623-03-3) represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and characterization techniques, positions it as a valuable tool for researchers in academia and industry alike.
1261623-03-3 (2-Fluoro-3-(4-(trifluoromethoxy)phenyl)pyridine-5-acetic acid) 関連製品
- 1339056-10-8(2-(4-Aminoindolin-1-yl)-N-methylacetamide)
- 2306268-42-6(2-tert-butoxycarbonyl-4,4-difluoro-1,3-dihydroisoquinoline-8-carboxylic acid)
- 519152-11-5(2-Fluoro-5-(2-methoxy-5-nitro-phenylsulfamoyl)-benzoic acid)
- 2680827-42-1(2-Bromo-1,1-difluoroethane-1-sulfonamide)
- 226703-78-2((4S)-3-(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl-4-(phenylmethyl)-2-oxazolidinone)
- 392236-31-6(4-bis(2-cyanoethyl)sulfamoyl-N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-ylbenzamide)
- 922001-27-2(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-(4-methoxyphenyl)propanamide)
- 2229261-42-9(methyl 2-hydroxy-2-(quinolin-4-yl)acetate)
- 2229071-33-2(2-methyl-4-2-(pyrrolidin-1-yl)phenylbutan-2-amine)
- 129830-96-2(D-myo-Inositol, 4-(dihydrogen phosphate) 1-(2,3-dihydroxypropyl hydrogen phosphate), (R)-)




